Increased Density Relative to Non-Fluorinated and Non-Methylthiolated Analogs Enhances Separation Efficiency
2,5-Difluoro-4-(methylsulfanyl)phenol exhibits a predicted density of 1.4 ± 0.1 g/cm³ [1], which is 3.6% higher than 2,5-difluorophenol (1.351 g/cm³) [2] and 17.6% higher than 4-(methylsulfanyl)phenol (1.19 g/cm³) [3]. This increase in mass per unit volume arises from the combined contributions of fluorine and sulfur atoms, and it directly influences compound behavior during extraction, centrifugation, and column chromatography, potentially leading to more efficient separations in multi-step syntheses.
| Evidence Dimension | Density |
|---|---|
| Target Compound Data | 1.4 ± 0.1 g/cm³ (predicted) |
| Comparator Or Baseline | 2,5-Difluorophenol: 1.351 g/cm³; 4-(Methylsulfanyl)phenol: 1.19 g/cm³ |
| Quantified Difference | 3.6% higher than 2,5-difluorophenol; 17.6% higher than 4-(methylsulfanyl)phenol |
| Conditions | Predicted values from chemical databases |
Why This Matters
Higher density can improve phase separation during workup and reduce solvent volumes in chromatography, making the compound more cost-effective to handle at scale.
- [1] Chemsrc. (2021). 2,5-Difluoro-4-(methylsulfanyl)phenol. Retrieved from https://m.chemsrc.com/baike/1634061.html View Source
- [2] BOC Sciences. (n.d.). 2,5-Difluorophenol. Retrieved from https://buildingblock.bocsci.com/2-5-difluorophenol-cas-2713-31-7-item-13-105298.html View Source
- [3] Molbase. (n.d.). 4-(Methylsulfanyl)phenol. Retrieved from https://mip.molbase.cn/1073-72-9.html View Source
